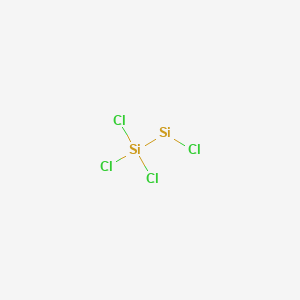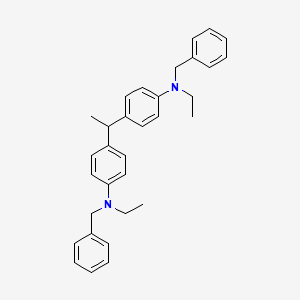![molecular formula C12H14Se B14328911 [(Butylselanyl)ethynyl]benzene CAS No. 105797-57-7](/img/structure/B14328911.png)
[(Butylselanyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Butylselanyl)ethynyl]benzene is an organic compound featuring a benzene ring substituted with a butylselanyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylselanyl)ethynyl]benzene typically involves the introduction of the butylselanyl group and the ethynyl group onto the benzene ring. One common method is through the use of electrophilic aromatic substitution reactions. The benzene ring can be functionalized with an ethynyl group via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(Butylselanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the butylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylselanyl group can yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
[(Butylselanyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: Organoselenium compounds, including this compound, are studied for their potential antioxidant properties and their role in biological systems.
Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents.
Industry: this compound can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of [(Butylselanyl)ethynyl]benzene involves its interaction with various molecular targets and pathways. The selenium atom in the butylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ethynyl group can also interact with other molecules, potentially affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetylene: A benzene ring with an ethynyl group.
Butylbenzene: A benzene ring with a butyl group.
Selenophenol: A benzene ring with a selenol group.
Uniqueness
[(Butylselanyl)ethynyl]benzene is unique due to the presence of both the butylselanyl and ethynyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
105797-57-7 |
|---|---|
Molekularformel |
C12H14Se |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-butylselanylethynylbenzene |
InChI |
InChI=1S/C12H14Se/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8H,2-3,10H2,1H3 |
InChI-Schlüssel |
QLZPBRLBWUWRQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Se]C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)

![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)





![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
